3-Chloropropanal

説明

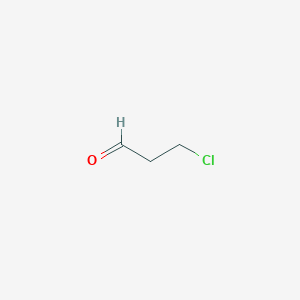

Structure

3D Structure

特性

IUPAC Name |

3-chloropropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c4-2-1-3-5/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDNRFMIOVQZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173060 | |

| Record name | Propanal, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19434-65-2 | |

| Record name | Propanal, 3-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19434-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanal, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019434652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloropropanal CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloropropanal (CAS No. 19434-65-2), a bifunctional molecule of significant interest in organic synthesis. This document outlines its chemical and physical properties, details common synthetic methodologies, and explores its reactivity and applications, with a focus on its role as a versatile building block in the development of pharmaceuticals and other complex molecules.

Core Chemical Identifiers and Properties

This compound is a halogenated aldehyde valued for its dual reactivity. The presence of both an aldehyde group and a chlorine atom allows for a wide range of chemical transformations.[1]

| Identifier | Value |

| CAS Number | 19434-65-2[1][2][3] |

| Molecular Formula | C₃H₅ClO[1][2][3] |

| Molecular Weight | 92.52 g/mol [1][4] |

| IUPAC Name | This compound[4] |

| Synonyms | 3-Chloropropionaldehyde, β-Chloropropionaldehyde[5] |

| Canonical SMILES | C(CCl)C=O[2][3] |

| InChIKey | FFDNRFMIOVQZMT-UHFFFAOYSA-N[2] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Physical State | Liquid |

| Boiling Point | 130.5°C at 760 mmHg[3] |

| Melting Point | < -20 °C[3] |

| Density | 1.066 g/cm³[3] |

| Flash Point | 26.4°C[3] |

| Vapor Pressure | 9.68 mmHg at 25°C[3] |

| Refractive Index | 1.4750 (estimate)[3] |

| XLogP3 | 0.3[3] |

| Hydrogen Bond Donor Count | 0[3] |

| Hydrogen Bond Acceptor Count | 1[3] |

| Rotatable Bond Count | 2[3] |

Synthesis Methodologies

Several synthetic routes to this compound have been established. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Experimental Protocol: Synthesis from Acrolein and Hydrogen Chloride

One common laboratory-scale synthesis involves the reaction of acrolein with hydrogen chloride.[6] This method is followed by a reduction to yield 3-chloro-1-propanol, but the intermediate, 3-chloropropionaldehyde (this compound), can be isolated.

Materials:

-

Acrolein

-

Hydrogen Chloride (gas or in a suitable solvent)

-

An inert solvent (e.g., diethyl ether, toluene, or tetrahydrofuran)[6]

-

Reaction vessel equipped with a stirrer, gas inlet, and cooling bath

Procedure:

-

Cool the reaction vessel containing acrolein dissolved in an inert solvent to a temperature between -5°C and 18°C.[6][7]

-

Slowly bubble hydrogen chloride gas through the stirred solution, maintaining the temperature within the specified range.

-

Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS, NMR).

-

Once the reaction is complete, the excess hydrogen chloride and solvent can be removed under reduced pressure to yield crude this compound.

-

Further purification can be achieved by distillation.

Note: This reaction should be performed in a well-ventilated fume hood due to the toxicity and volatility of acrolein and hydrogen chloride.

The following diagram illustrates a general workflow for the synthesis of this compound.

Caption: A simplified workflow for the synthesis and purification of this compound.

Chemical Reactivity and Applications

The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis.[1] The aldehyde group is susceptible to nucleophilic attack and oxidation, while the chlorine atom can be displaced through nucleophilic substitution.

Key Reactions:

-

Nucleophilic Addition to the Carbonyl Group: The electrophilic carbonyl carbon readily reacts with nucleophiles such as Grignard reagents and organolithium compounds to form new carbon-carbon bonds, leading to secondary alcohols after workup.[1]

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-chloropropanoic acid.[1]

-

Reduction: Reduction of the aldehyde group yields 3-chloro-1-propanol, a useful solvent and synthetic intermediate.[1]

-

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups at the 3-position.

The diagram below illustrates the key reactive sites of this compound and some of its common transformations.

Caption: Key reaction pathways of this compound at its two functional groups.

Handling, Storage, and Safety

This compound should be handled with caution in a well-ventilated laboratory fume hood. Due to the lack of extensive toxicological data, it should be treated as a potentially hazardous substance. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

Storage: Store in a cool, dry, and dark place in a tightly sealed container. It should be stored away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.

Spill and Disposal: In case of a spill, absorb the material with an inert absorbent and collect it in a sealed container for disposal as hazardous chemical waste. All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.

References

- 1. This compound Research Chemical [benchchem.com]

- 2. This compound [stenutz.eu]

- 3. lookchem.com [lookchem.com]

- 4. Propanal, 3-chloro- | C3H5ClO | CID 29596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. US3922313A - Process for the production of 3-chloropropanol-1 - Google Patents [patents.google.com]

- 7. DE2115327A1 - Process for the preparation of 3-chloropropanol- (1) - Google Patents [patents.google.com]

Synthesis of 3-Chloropropanal from Acrolein and HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis of 3-chloropropanal from the reaction of acrolein with hydrogen chloride (HCl). This compound is a valuable bifunctional molecule and a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. This guide details the underlying reaction mechanism, provides a plausible experimental protocol derived from related syntheses, and presents expected analytical data for the final product. The information is intended to facilitate the practical application of this synthesis in a research and development setting.

Introduction

Acrolein, the simplest unsaturated aldehyde, is a highly reactive molecule due to the conjugation of its carbonyl group and carbon-carbon double bond.[1] This reactivity makes it a versatile precursor in organic synthesis. The addition of hydrogen halides across the double bond is a fundamental reaction of alkenes. In the case of acrolein, the hydrochlorination to produce this compound introduces a chlorine atom at the β-position, resulting in a bifunctional compound with both an aldehyde and a chloroalkane moiety.[2] This dual functionality allows for a wide range of subsequent chemical transformations, making this compound a desirable intermediate.

This guide focuses on the direct synthesis of this compound from acrolein and HCl, a process that serves as an initial step in the production of compounds like 3-chloropropanol-1.[3]

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from acrolein and HCl proceeds via an electrophilic addition mechanism. The reaction is initiated by the protonation of the carbon-carbon double bond of acrolein by HCl. The proton acts as an electrophile, adding to the terminal carbon (C3) of the double bond. This regioselectivity is governed by the formation of the more stable carbocation intermediate. The electron-withdrawing effect of the adjacent carbonyl group destabilizes a carbocation at the α-position (C2), thus favoring the formation of the carbocation at the β-position (C2). The subsequent nucleophilic attack of the chloride ion on this carbocation yields the final product, this compound.

The following diagram illustrates this reaction pathway:

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

While specific literature on the isolation of this compound is scarce, the following protocol has been constructed based on patent literature describing its in-situ preparation for subsequent reactions, such as reduction to 3-chloropropanol.[3][4] Caution: Acrolein is highly toxic and volatile, and HCl is corrosive. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Acrolein (stabilized with hydroquinone)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), 1,4-Dioxane, or Toluene)

-

Hydrogen chloride gas

-

Polymerization inhibitor (e.g., hydroquinone)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a thermometer, and a gas outlet connected to a trap (e.g., a sodium hydroxide (B78521) solution) is flushed with an inert gas (nitrogen or argon).

-

Charging the Reactor: Charge the flask with a solution of acrolein in an anhydrous solvent (e.g., 112 parts acrolein in 88 parts THF).[3] Add a small amount of a polymerization inhibitor like hydroquinone (B1673460) (e.g., 2 parts).[3]

-

Reaction Conditions: Cool the stirred solution to a temperature between -10°C and 30°C. A range of 14-17°C has been reported.[3]

-

Addition of HCl: Slowly bubble dry hydrogen chloride gas through the solution. The amount of HCl should be slightly less than one molar equivalent to the acrolein to avoid excess acid.[3]

-

Monitoring the Reaction: The reaction progress can be monitored by techniques such as GC-MS or NMR spectroscopy to observe the disappearance of the acrolein starting material and the appearance of the this compound product.

-

Work-up and Purification:

-

Once the reaction is complete, purge the reaction mixture with an inert gas to remove any excess HCl.

-

If the subsequent step is reduction, the reaction mixture can often be used directly.[3]

-

For isolation, the solvent can be carefully removed under reduced pressure at a low temperature to minimize polymerization of the product.

-

Further purification can be attempted by vacuum distillation, although the thermal instability of the product may lead to polymerization. A residue of what is likely a trimer of chloropropionaldehyde has been observed.[3]

-

The following diagram outlines the general experimental workflow:

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

Quantitative data for the isolated yield of this compound is not widely reported, as it is often used in-situ for subsequent reactions. The overall yield for the two-step process of converting acrolein to 3-chloropropanol-1 (via the this compound intermediate) is reported to be around 77-85%.[3][4]

| Parameter | Value/Description | Reference |

| Reactants | Acrolein, Hydrogen Chloride | [3] |

| Solvents | Tetrahydrofuran, 1,4-Dioxane, Toluene | [3] |

| Temperature | -10°C to 30°C | [3] |

| Inhibitor | Hydroquinone | [3] |

| Overall Yield (to 3-chloropropanol) | 77-85% | [3][4] |

| Potential Byproducts | Unreacted acrolein, polymers of acrolein and this compound, trimers of this compound | [3] |

Predicted Spectroscopic Data for this compound

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | t | 1H | -CHO |

| ~3.8 | t | 2H | Cl-CH₂ - |

| ~3.0 | dt | 2H | -CH₂ -CHO |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C HO |

| ~45 | Cl-C H₂- |

| ~40 | -C H₂-CHO |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2900-2700 | C-H stretch (aldehyde) |

| ~1725 | C=O stretch (aldehyde) |

| ~700-600 | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 92/94 | [M]⁺ (molecular ion, showing isotopic pattern for Cl) |

| 63 | [M - CHO]⁺ |

| 57 | [M - Cl]⁺ |

Conclusion

The synthesis of this compound from acrolein and HCl is a straightforward electrophilic addition reaction that yields a versatile chemical intermediate. While the product is often generated and used in-situ due to its potential for polymerization, this guide provides a framework for its synthesis, including a plausible experimental protocol and predicted analytical data. This information should serve as a valuable resource for researchers in organic synthesis and drug development. Further experimental work to determine the optimal conditions for the isolation and purification of this compound, along with its full spectroscopic characterization, would be a valuable contribution to the field.

References

The Bifunctional Reactivity of 3-Chloropropanal: A Technical Guide to Nucleophilic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropropanal (3-CP) is a versatile bifunctional molecule of significant interest in organic synthesis and drug development. Its structure incorporates two key reactive sites: an electrophilic aldehyde carbonyl group and a carbon-chlorine bond, rendering the C-3 position susceptible to nucleophilic attack. This dual reactivity allows for a diverse range of chemical transformations, including nucleophilic additions, substitutions, and subsequent cyclizations to form valuable heterocyclic scaffolds. This technical guide provides an in-depth analysis of the reactions of this compound with various nucleophiles, presenting quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to serve as a comprehensive resource for researchers in the field.

Core Reactivity Principles

The chemical behavior of this compound is dominated by the electrophilic nature of two distinct carbon centers.[1]

-

C-1 (Carbonyl Carbon): The carbonyl group is highly polarized, making the C-1 carbon an electrophilic center, readily attacked by nucleophiles in a 1,2-addition reaction. This is a characteristic reaction of aldehydes.[1]

-

C-3 (Chlorinated Carbon): The electron-withdrawing nature of the chlorine atom makes the C-3 carbon an electrophilic site for nucleophilic substitution reactions (SN2).[1]

This bifunctionality allows for sequential or tandem reactions, making 3-CP a valuable building block for more complex molecules.

Caption: Figure 1: Primary Sites of Nucleophilic Attack on this compound.

A third potential pathway involves the base-mediated elimination of HCl to form acrolein in situ. Acrolein, an α,β-unsaturated aldehyde, can then undergo 1,4-conjugate (Michael) addition. The reaction pathway is highly dependent on the nature of the nucleophile and the reaction conditions.

Reactions with Nitrogen Nucleophiles

Amines are common nucleophiles that react with this compound, often leading to the synthesis of important nitrogen-containing heterocycles. The initial reaction can occur at either the carbonyl carbon or the chlorinated carbon.

Mechanism: Addition vs. Substitution

Primary and secondary amines can attack the carbonyl group to form a hemiaminal, which can then dehydrate to an imine. Alternatively, the amine can act as a nucleophile in an SN2 reaction at C-3 to displace the chloride. With bifunctional nucleophiles or under conditions promoting cyclization, the initial product can undergo a subsequent intramolecular reaction.

Caption: Figure 2: Reaction Pathways of Amines with this compound.

Quantitative Data

The reaction of this compound with amines is utilized in the synthesis of various compounds, including precursors for pharmaceuticals.

| Nucleophile | Reagents/Conditions | Product | Yield | Reference |

| Diethylamine | 1-bromo-3-chloropropane (precursor), Base | 3-Chloro-N,N-diethylpropan-1-amine | High | [2] |

| Ammonia (B1221849) | Acetonitrile (B52724) | Cyclic Trimer (low yield) | Low | [3] |

| Primary Amines | Acetonitrile | Imines | Stable | [3] |

Note: Data for direct reactions with this compound can be sparse; some data is inferred from reactions with precursors or closely related structures.

Experimental Protocol: Synthesis of 3-(Dialkylamino)propanal (General)

This protocol is a representative procedure for the SN2 reaction of a secondary amine with this compound.

-

Reagents & Equipment:

-

This compound (1.0 eq)

-

Secondary Amine (e.g., Diethylamine, 2.2 eq)

-

Anhydrous solvent (e.g., Acetonitrile or THF)

-

Mild base (e.g., K₂CO₃, 2.5 eq)

-

Round-bottom flask, magnetic stirrer, reflux condenser, inert atmosphere (N₂ or Ar).

-

-

Procedure:

-

To a stirred suspension of the secondary amine and potassium carbonate in anhydrous acetonitrile under an inert atmosphere, add this compound dropwise at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or GC.

-

Cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Work-up & Purification:

-

Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate.

-

Purify the final product by column chromatography or distillation under reduced pressure.

-

Reactions with Sulfur Nucleophiles

Thiols are excellent nucleophiles and readily react with this compound, typically at the C-3 position via an SN2 mechanism due to the high nucleophilicity of sulfur.[4][5][6] This reaction is fundamental for the synthesis of sulfur-containing heterocycles like thiazines.

Mechanism: SN2 and Cyclization

The thiolate anion, generated by deprotonating a thiol with a base, is a potent nucleophile that efficiently displaces the chloride from this compound. If the nucleophile contains another functional group, such as an amine (e.g., cysteine), intramolecular cyclization can follow the initial substitution.

Caption: Figure 3: General Workflow for Thiol Nucleophilic Substitution.

Quantitative Data

The Michael addition of thiols to acrolein (the elimination product of 3-CP) is a well-documented and efficient reaction.[7] Direct substitution on 3-CP is also expected to be high-yielding.

| Nucleophile | Reagents/Conditions | Product Type | Yield | Reference |

| Methanethiol | Followed by Strecker synthesis on acrolein | Methionine | Industrial Scale | [7] |

| Thiourea | Alkyl Halide (general), then hydrolysis | Thiol | Good | [8] |

| Sodium Hydrosulfide | Unhindered Alkyl Halide | Thiol | Good | [4] |

Experimental Protocol: Synthesis of 3-(Phenylthio)propanal

-

Reagents & Equipment:

-

Thiophenol (1.0 eq)

-

Sodium Hydroxide (B78521) (1.1 eq)

-

This compound (1.05 eq)

-

Ethanol (B145695)/Water solvent mixture

-

Round-bottom flask, magnetic stirrer, dropping funnel.

-

-

Procedure:

-

Dissolve sodium hydroxide in water and cool the solution in an ice bath.

-

Add thiophenol dropwise to the cold NaOH solution to form sodium thiophenolate.

-

In a separate flask, dissolve this compound in ethanol.

-

Add the sodium thiophenolate solution dropwise to the this compound solution at 0-5 °C with vigorous stirring.

-

After addition, allow the mixture to stir at room temperature for 12 hours.

-

-

Work-up & Purification:

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

-

Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to give the crude product.

-

Purify by vacuum distillation to obtain pure 3-(phenylthio)propanal.

-

Reactions with Other Nucleophiles

Carbon Nucleophiles (Grignard Reagents, Cyanide)

-

Grignard Reagents (R-MgX): As strong, hard nucleophiles, Grignard reagents will preferentially attack the carbonyl carbon (C-1) in a 1,2-addition to yield a secondary alcohol after acidic workup.[1] The product is 1-substituted-3-chloropropan-1-ol.

-

Cyanide (CN⁻): Cyanide can attack the carbonyl group to form a cyanohydrin or displace the chloride at C-3 to form 4-oxobutanenitrile. The reaction outcome is sensitive to conditions.

Oxygen Nucleophiles (Water, Alcohols, Bisulfite)

-

Water/Alcohols: In the presence of acid catalysts, this compound will react with water or alcohols to form hydrates or acetals/hemiacetals at the carbonyl group, respectively.

-

Sodium Bisulfite: This reagent adds to the carbonyl group to form a solid bisulfite adduct. This reaction is often used for the purification of aldehydes, as the adduct can be filtered off and the aldehyde can be regenerated by treatment with acid or base.[9][10]

Applications in Heterocyclic Synthesis

The true synthetic power of this compound is realized in the construction of heterocycles. By reacting with a nucleophile containing a second reactive group (e.g., amino-thiols, hydrazines, amidines), an initial nucleophilic attack can be followed by an intramolecular cyclization.

Caption: Figure 4: Logic Flow of Heterocycle Synthesis from 3-CP.

This strategy is a cornerstone for building diverse molecular libraries for drug discovery, leveraging the reactivity of 3-CP to access complex scaffolds in a convergent manner.[11][12][13][14]

Conclusion

This compound is a potent and versatile synthetic intermediate whose value lies in its predictable, yet diverse, reactivity with a wide array of nucleophiles. By understanding the interplay between nucleophilic addition at the carbonyl carbon and substitution at the chlorinated carbon, researchers can strategically design synthetic routes to a multitude of acyclic and heterocyclic compounds. The protocols and data presented herein serve as a foundational guide for professionals seeking to harness the synthetic potential of this important bifunctional building block.

References

- 1. This compound Research Chemical [benchchem.com]

- 2. 3-Chloro-N,N-diethylpropan-1-amine|CAS 104-77-8 [benchchem.com]

- 3. Some reactions of ammonia and primary amines with propanal, 2-chloroethanal, 2,2-dichloroethanal and 2,2,2-trichloroethanal in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Acrolein - Wikipedia [en.wikipedia.org]

- 8. Thiol - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 14. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry [eurjchem.com]

The Electrophilic Nature of 3-Chloropropanal: A Technical Guide for Advanced Research

Abstract: 3-Chloropropanal (C₃H₅ClO) is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry.[1] Its unique structure, featuring both an aldehyde functional group and a chlorine atom on the propyl chain, confers a dual electrophilic character. This guide provides an in-depth analysis of the electrophilic nature of this compound, detailing its reactivity, relevant experimental protocols, and applications for researchers, scientists, and drug development professionals. The document summarizes key physicochemical data, outlines reaction mechanisms, and presents workflows for its synthesis and key reactions.

Physicochemical Properties

This compound is a halogenated aldehyde with distinct physical and chemical properties that are foundational to its reactivity. A summary of its key identifiers and computed properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 19434-65-2 | [1][2][3] |

| Molecular Formula | C₃H₅ClO | [1][2][3] |

| Molecular Weight | 92.52 g/mol | [1][4] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | C(CCl)C=O | [3][4] |

| InChI Key | FFDNRFMIOVQZMT-UHFFFAOYSA-N | [1][3][4] |

| Topological Polar Surface Area | 17.1 Ų | [3][4] |

| Rotatable Bond Count | 2 | [3][4] |

| Hydrogen Bond Acceptor Count | 1 | [3][4] |

| XLogP3-AA | 0.3 | [4] |

Table 1: Physicochemical and Computed Properties of this compound. This table provides essential identifiers and computed molecular descriptors that influence the molecule's reactivity and physical behavior.

The Dual Electrophilic Character of this compound

The reactivity of this compound is dominated by two distinct electrophilic centers within the molecule. The presence of both a carbonyl group and an alkyl chloride functionality makes it a versatile synthetic building block.[1]

Electrophilicity of the Carbonyl Carbon

The aldehyde functional group is characterized by a highly polarized carbon-oxygen double bond (C=O).[1] The oxygen atom, being more electronegative, draws electron density away from the carbonyl carbon, resulting in a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the oxygen. This inherent polarity makes the carbonyl carbon an electrophilic center, rendering it highly susceptible to attack by a wide range of nucleophiles.[1][5] This is a characteristic reaction of aldehydes, leading to nucleophilic addition products.[1][6]

Electrophilicity of the C-3 Carbon

The chlorine atom at the C-3 position is an electron-withdrawing group, which induces a dipole moment along the carbon-chlorine (C-Cl) bond.[1] This polarization makes the C-3 carbon electron-deficient and thus electrophilic. This site is prone to nucleophilic substitution reactions, where a nucleophile attacks the carbon atom and displaces the chloride ion, which is a good leaving group.[1][7] These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8]

The diagram below illustrates the two primary electrophilic sites in the this compound molecule.

Caption: Dual electrophilic sites in this compound.

Key Reactions and Mechanisms

The dual electrophilicity of this compound allows for a variety of chemical transformations, making it a valuable intermediate.

Nucleophilic Addition at the Carbonyl Carbon

Nucleophiles attack the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. Subsequent protonation yields an alcohol. This is a fundamental reaction pathway for aldehydes.

Caption: Generalized workflow for nucleophilic addition.

Nucleophilic Substitution at the C-3 Position

This reaction proceeds via an SN2 mechanism, where the nucleophile attacks the C-3 carbon from the backside relative to the chlorine atom.[7] The reaction occurs in a single, concerted step, involving a five-coordinate transition state where the C-Nu bond is forming as the C-Cl bond is breaking.[9]

Caption: Generalized workflow for SN2 substitution.

Experimental Protocols

Detailed experimental procedures for reactions involving this compound are crucial for reproducible research. Below is a representative protocol for its synthesis, a critical first step for its use as a reactive intermediate.

Synthesis of this compound via Direct Chlorination of Propanal

The direct chlorination of propanal is a common route to synthesize this compound.[1] Careful control of reaction conditions is essential to maximize the yield of the desired product and minimize side reactions like aldol (B89426) condensation or polychlorination.[1]

Workflow Diagram:

Caption: Experimental workflow for this compound synthesis.

Methodology:

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a gas inlet tube, and a condenser connected to a gas trap (to neutralize excess chlorine). The entire apparatus must be dried to ensure anhydrous conditions.[1]

-

Reagents:

-

Procedure: a. Propanal is dissolved in the chosen anhydrous solvent in the reaction flask. b. A catalytic amount of the Lewis acid is added. The catalyst polarizes the Cl-Cl bond, creating a more electrophilic chlorine species and facilitating a controlled reaction.[1] c. The mixture is brought to the reaction temperature, typically between 20-40°C. Lower temperatures may slow the reaction, while higher temperatures can promote undesirable side reactions.[1] d. Chlorine gas is bubbled through the stirred solution at a controlled rate. e. The reaction progress is monitored using an appropriate analytical technique, such as Gas Chromatography (GC). f. Upon completion, the reaction is quenched, typically by stopping the chlorine flow and purging with an inert gas (e.g., nitrogen). g. The crude product is then purified, usually by fractional distillation under reduced pressure, to isolate pure this compound.

Applications in Drug Development and Organic Synthesis

The bifunctional nature of this compound makes it a versatile tool for constructing complex molecular architectures.[1] It can be used to introduce a three-carbon chain with functionalities at both ends. For example, it can be reduced to form 3-chloropropanol or oxidized to yield 3-chloropropanoic acid, both of which are valuable synthetic intermediates.[1][10]

In drug discovery, chloro-containing molecules are of significant interest, with over 250 FDA-approved drugs featuring at least one chlorine atom.[11] The chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Electrophilic functional groups are also key components of covalent inhibitor drugs, which form a permanent bond with their target enzyme.[12] While this compound itself may not be a final drug product, its reactive handles allow it to serve as a key precursor in the synthesis of pharmaceutically active compounds.[13]

Conclusion

This compound exhibits a pronounced dual electrophilic nature, with reactive centers at both the carbonyl carbon and the C-3 carbon. The carbonyl group undergoes nucleophilic addition, while the alkyl chloride moiety is susceptible to SN2 substitution. This dual reactivity, governed by the inherent polarization of the C=O and C-Cl bonds, establishes this compound as a highly versatile and valuable building block for synthetic chemists in academia and industry, particularly in the fields of materials science and drug discovery. A thorough understanding of its electrophilic properties is essential for designing novel synthetic routes and developing new chemical entities.

References

- 1. This compound Research Chemical [benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Propanal, 3-chloro- | C3H5ClO | CID 29596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques [pw.live]

- 6. byjus.com [byjus.com]

- 7. gacariyalur.ac.in [gacariyalur.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. 3-Chloropropionic acid | C3H5ClO2 | CID 7899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 13. scielo.br [scielo.br]

Stability and Storage Conditions for 3-Chloropropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 3-Chloropropanal (CAS No. 19434-65-2). Due to the limited availability of specific stability data for this compound, this guide synthesizes information from related molecules and general chemical principles to provide best-practice recommendations for its handling, storage, and analysis.

Core Concepts: Chemical Stability of this compound

This compound is a bifunctional molecule containing both a reactive aldehyde group and a chlorine atom on the propyl chain. This structure inherently predisposes it to several degradation pathways. Aldehydes, as a class of compounds, are known to be susceptible to both polymerization and oxidation[1]. The presence of a chlorine atom, particularly on the β-carbon, can also influence the molecule's stability, potentially leading to elimination or hydrolysis reactions.

Key Potential Degradation Pathways:

-

Polymerization: Aldehydes can undergo acid- or base-catalyzed polymerization to form cyclic trimers (trioxanes) or linear polyacetals. This is a common instability issue for many aldehydes.

-

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid. Exposure to air (oxygen) can facilitate this process, leading to the formation of 3-chloropropanoic acid.

-

Elimination: The presence of a chlorine atom beta to the carbonyl group creates the possibility of β-elimination of hydrogen chloride (HCl) under basic conditions or at elevated temperatures, which would likely lead to the formation of acrolein.

-

Hydrolysis: Although generally less reactive than α-haloaldehydes, the carbon-chlorine bond can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures, to form 3-hydroxypropanal.

Recommended Storage and Handling

Given the potential for degradation, proper storage and handling are critical to maintain the purity and integrity of this compound. The following recommendations are based on general best practices for hazardous and unstable chemicals.

Storage Conditions

A summary of recommended storage conditions is provided in the table below.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[2] | To minimize the rate of potential degradation reactions such as polymerization, elimination, and oxidation. Refrigeration is a standard practice for storing reactive aldehydes. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the aldehyde group to a carboxylic acid. |

| Light Exposure | Store in the dark (amber vial/container) | To prevent potential light-catalyzed degradation reactions. The related compound 3-chloro-1-propanol (B141029) is noted to be light-sensitive[3]. |

| Container | Tightly sealed, appropriate chemical-resistant material (e.g., glass) | To prevent exposure to moisture and air, and to avoid reaction with the container material. |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids | To prevent vigorous and potentially hazardous reactions. Bases can promote elimination and aldol (B89426) reactions, while acids can catalyze polymerization. |

Handling Precautions

-

Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid heating the compound unnecessarily, as this can accelerate decomposition.

-

Due to its potential for irritation and unknown long-term health effects, avoid inhalation, ingestion, and direct skin contact.

Proposed Degradation and Instability Pathways

The following diagram illustrates the potential degradation pathways of this compound based on general chemical principles.

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

Workflow Diagram:

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable buffer)

-

Forced degradation reagents: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide

Chromatographic Conditions (Starting Point)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A time-based gradient from high aqueous to high organic content (e.g., 95:5 A:B to 5:95 A:B over 20 minutes)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm (or other suitable wavelength determined by UV scan)

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Forced Degradation Study

To demonstrate specificity, the this compound reference standard should be subjected to forced degradation under the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours

-

Thermal Stress: 80°C for 48 hours (solid or neat liquid)

-

Photostability: Exposure to UV light (as per ICH Q1B guidelines)

Samples from each condition should be analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the parent peak of this compound.

Method Validation

The analytical method should be validated according to ICH guidelines, including assessments of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Conclusion

While specific quantitative stability data for this compound is scarce, its chemical structure suggests a susceptibility to polymerization, oxidation, elimination, and hydrolysis. Strict adherence to recommended storage conditions—refrigeration, inert atmosphere, and protection from light—is paramount to ensure its stability. For researchers and professionals in drug development, the implementation of a validated, stability-indicating analytical method, such as the representative HPLC protocol outlined herein, is essential for monitoring the purity and degradation of this compound in their studies and formulations.

References

solubility of 3-Chloropropanal in organic solvents

An In-depth Technical Guide to the Solubility of 3-Chloropropanal in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility predictions based on fundamental chemical principles and provides a detailed experimental protocol for determining solubility in the laboratory.

Core Concepts: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces tend to be miscible or have high solubility in one another. This compound (C₃H₅ClO) is a polar organic molecule due to the presence of an electronegative chlorine atom and a carbonyl group (C=O). The carbonyl group allows it to act as a hydrogen bond acceptor. Its overall polarity is moderate, and it does not have hydrogen bond donor capabilities.

Therefore, this compound is expected to be soluble in polar aprotic and moderately polar solvents. Its solubility in nonpolar solvents is likely to be lower.

Qualitative Solubility Profile of this compound

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Classification | Solvent | Expected Solubility | Rationale |

| Polar Aprotic | Acetone | High | Similar polarity and dipole-dipole interactions. |

| Acetonitrile | High | Both are polar aprotic compounds, facilitating miscibility. | |

| Dimethylformamide (DMF) | High | A highly polar aprotic solvent that is a good solvent for many organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent capable of dissolving a wide range of polar organic molecules. | |

| Polar Protic | Methanol (B129727) | High | The polar nature of both and the ability of methanol to hydrogen bond with the carbonyl oxygen of this compound should lead to high solubility.[1][2][3] |

| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capability favor the dissolution of this compound.[1][2][3] | |

| Moderately Polar | Dichloromethane | High | Both are chlorinated hydrocarbons with similar dipole moments, suggesting good miscibility. |

| Diethyl Ether | Moderate to High | A slightly polar solvent that can engage in dipole-dipole interactions. | |

| Ethyl Acetate | Moderate to High | Possesses a polar carbonyl group and is a good solvent for moderately polar compounds. | |

| Nonpolar | Toluene (B28343) | Low to Moderate | The significant difference in polarity between the aromatic, nonpolar toluene and the polar this compound suggests limited solubility. |

| Hexane (B92381) | Low | As a nonpolar alkane, hexane is unlikely to effectively solvate the polar this compound molecule due to the mismatch in intermolecular forces. | |

| Carbon Tetrachloride | Low | A nonpolar solvent that will not interact favorably with the polar functional groups of this compound. |

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled water bath or incubator

-

Calibrated digital balance (readable to ±0.0001 g)

-

Glass vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE septa)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Drying oven

-

Desiccator

Methodology:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved this compound is crucial to ensure saturation. b. Securely cap the vial to prevent solvent evaporation. c. Place the vial in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker can be used.

-

Sample Withdrawal and Filtration: a. After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solute to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation due to temperature changes. c. Attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry volumetric flask. This step is critical to remove any undissolved microparticles.

-

Gravimetric Analysis: a. Record the exact volume of the filtered saturated solution collected. b. Determine the mass of the collected solution. c. Carefully evaporate the solvent from the volumetric flask under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used, taking care to avoid loss of the less volatile this compound. d. Once the bulk of the solvent has been removed, place the flask in a drying oven at a temperature below the boiling point of this compound (approximately 110-115 °C) to remove any residual solvent. e. Cool the flask in a desiccator to room temperature and weigh it. f. Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculation of Solubility: a. The mass of the dissolved this compound is the final constant mass of the flask minus the initial tare mass of the empty flask. b. The solubility can be expressed in various units:

- g/L: (mass of dissolved this compound) / (volume of solvent in L)

- g/100 mL: (mass of dissolved this compound in g) / (volume of solvent in mL) * 100

- mol/L (Molarity): (moles of dissolved this compound) / (volume of solvent in L)

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. Why the lower members of aldehyde and ketone are soluble class 12 chemistry CBSE [vedantu.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Spectroscopic Characterization of 3-Chloropropanal: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloropropanal (C₃H₅ClO), a significant bifunctional molecule.[1] The presence of both an aldehyde functional group and a chlorine atom makes it a versatile building block in organic synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data, experimental protocols, and a logical workflow for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei.[2][3]

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin splitting.[2] For this compound, the aldehyde proton is expected to appear in the downfield region of the spectrum, typically between δ 9.5–10.0 ppm.[1] The chlorine atom at the C-3 position influences the chemical shifts of the adjacent protons.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 | Triplet (t) | 1H | H-1 (Aldehyde) |

| ~3.8 | Triplet (t) | 2H | H-3 (CH₂-Cl) |

| ~3.0 | Triplet of Triplets (tt) | 2H | H-2 (CH₂-C=O) |

Experimental Protocol: ¹H NMR Spectroscopy

A generalized protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[2] Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[2]

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard 1D proton pulse sequence.

-

To ensure the measurement is quantitative, the relaxation delay (d1) should be at least five times the longest T1 relaxation time of the protons in the molecule.[4]

-

Typically, 16 to 64 scans are sufficient for a sample of this concentration, depending on the spectrometer's field strength.[4]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities (splitting patterns) to deduce proton-proton coupling.

-

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the number of different types of carbon atoms in a molecule and their chemical environments.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~200 | C-1 (C=O) |

| ~45 | C-3 (CH₂-Cl) |

| ~40 | C-2 (CH₂-C=O) |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR spectroscopy can be used.

-

Instrument Setup:

-

Tune and match the probe for the ¹³C frequency.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard 1D carbon pulse sequence with proton decoupling (e.g., zgpg30).

-

A sufficient number of scans (typically several hundred to thousands) and a suitable relaxation delay are required due to the low natural abundance of ¹³C and its longer relaxation times.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5] For this compound, the key characteristic absorptions are from the carbonyl (C=O) and the carbon-chlorine (C-Cl) bonds.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2830-2695 | Medium | Aldehydic C-H Stretch[6] |

| ~1720 | Strong | Carbonyl (C=O) Stretch[1] |

| ~800-600 | Medium-Strong | C-Cl Stretch[1] |

Experimental Protocol: IR Spectroscopy

For a liquid sample like this compound, the spectrum can be obtained as a neat liquid film.[5]

-

Sample Preparation:

-

Place one or two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

-

Instrument Setup:

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample holder.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Identify and label the major absorption bands in the spectrum.

-

Compare the observed frequencies with known correlation charts to identify the functional groups present.

-

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.[8] Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak and chlorine-containing fragment peaks will appear as pairs (M+ and M+2) separated by two mass units, with the M+ peak being about three times more intense than the M+2 peak.[9]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 94/96 | ~3:1 | [M+2]⁺ (Molecular Ion) |

| 92/94 | ~3:1 | [M]⁺ (Molecular Ion) |

| 57 | High | [C₃H₅O]⁺ (Loss of Cl) |

| 49 | High | [CH₂Cl]⁺ |

| 29 | High | [CHO]⁺ |

Experimental Protocol: Mass Spectrometry

A common method for analyzing volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Instrument Setup:

-

Set up the GC with an appropriate column (e.g., a non-polar or medium-polarity capillary column).

-

Set the temperature program for the GC oven to ensure separation of the analyte from the solvent and any impurities.

-

Set the MS parameters, including the ionization mode (typically Electron Ionization, EI, for GC-MS), mass range to be scanned, and detector voltage.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The compound will be vaporized, separated on the GC column, and then introduced into the MS ion source.

-

The MS will record the mass spectra of the eluting compounds.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with this peak.

-

Identify the molecular ion peak (M⁺) and any isotopic peaks (e.g., M+2).

-

Propose structures for the major fragment ions to confirm the structure of the parent molecule.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a small organic molecule like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. This compound Research Chemical [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. webassign.net [webassign.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. emeraldcloudlab.com [emeraldcloudlab.com]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. m.youtube.com [m.youtube.com]

3-Chloropropanal: A Technical Guide to Hazards and Safety Precautions

Disclaimer: Specific toxicological and safety data for 3-Chloropropanal (CAS No. 19434-65-2) is limited in publicly available literature. This guide is compiled based on its known chemical structure, data from structurally analogous compounds, and the general hazards associated with its functional groups (aliphatic aldehyde and chlorinated hydrocarbon). All procedures should be conducted by trained personnel in a controlled laboratory setting following a thorough, site-specific risk assessment.

Chemical and Physical Properties

This compound is a reactive organic compound combining the functional characteristics of an aldehyde and a halogenated alkane. These features suggest a high potential for both chemical reactivity and biological toxicity.

| Property | Value | Source(s) |

| CAS Number | 19434-65-2 | [1][2] |

| Molecular Formula | C₃H₅ClO | [1][2] |

| Molecular Weight | 92.52 g/mol | [1][2] |

| Synonyms | 3-Chloropropionaldehyde, β-Chloropropionaldehyde | [1][2] |

| Physical State | Liquid (Assumed) | [3] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [3] |

Hazard Identification and Classification

While comprehensive experimental data is not available, a hazard profile can be inferred from available safety data sheets and the known risks of related chemical classes.[1] The compound is classified as a flammable liquid that causes skin and eye irritation.[3]

| Hazard Class | GHS Classification (Inferred/Reported) | Notes |

| Flammability | Flammable Liquid (Category 2/3) | Based on data for related short-chain aldehydes and acetals.[4][5] Vapors may form explosive mixtures with air.[5] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 2/3 (Assumed High Toxicity) | Chlorinated hydrocarbons and reactive aldehydes can be highly toxic.[6][7][8] Inhalation of aldehydes can cause respiratory tract irritation and may lead to pulmonary edema.[5][9] Chlorinated hydrocarbons are well-absorbed through the skin.[10] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation | Reported classification.[3] Aldehydes and chlorinated compounds are known skin irritants.[7][11] |

| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation | Reported classification.[3] Aldehydes are potent eye irritants.[7] The related compound, 3-chloropropionaldehyde diethyl acetal (B89532), is a strong eye irritant.[11] |

| Respiratory Sensitization | Potential Sensitizer | Aldehydes are known to cause sensitization.[7] |

| Germ Cell Mutagenicity | Suspected Mutagen | Aldehydes are reactive electrophiles that can form adducts with DNA.[7][12] |

| Carcinogenicity | Suspected Carcinogen | Formaldehyde and acetaldehyde (B116499) are classified as human carcinogens.[12] Some chlorinated hydrocarbons are also carcinogenic.[13][14] The related compound 3-chloro-1,2-propanediol (B139630) is a known carcinogen in California.[15] |

| Specific Target Organ Toxicity (STOT) | Potential for Target Organ Damage | Single Exposure: May cause respiratory irritation.[4][9] Repeated Exposure: Chlorinated hydrocarbons can cause damage to the liver, kidneys, and central nervous system.[6][13][14] |

Potential Health Effects and Toxicology

The toxicity of this compound is attributed to its two functional groups:

-

Aldehyde Group: Aldehydes are highly reactive and can readily interact with biological macromolecules. They are known irritants of the skin, eyes, and respiratory tract.[7][9] Inhalation can cause airway constriction and breathing difficulties.[7] Chronic exposure to certain aldehydes is linked to cancer.[12][16]

-

Chlorinated Hydrocarbon Moiety: These compounds are generally neurotoxic, interfering with nerve impulse transmission.[6][10] They are typically well-absorbed through the skin and gastrointestinal tract and tend to accumulate in fatty tissues.[10] Chronic exposure can lead to significant liver and kidney damage.[13][14]

Acute Exposure Symptoms:

-

Inhalation: Severe irritation of the nose, throat, and lungs, potentially causing coughing, shortness of breath, and delayed pulmonary edema.[5]

-

Skin Contact: Irritation, redness, and pain.[4] Prolonged contact may lead to chemical burns.

-

Eye Contact: Severe irritation, pain, and potential for serious eye damage.[5]

-

Ingestion: Nausea, vomiting, and gastrointestinal irritation.[5] May cause systemic effects including confusion, tremors, and respiratory depression.[6]

Chronic Exposure Risks:

-

Prolonged or repeated exposure may lead to dermatitis, respiratory sensitization, and potential damage to the liver, kidneys, and central nervous system.[6][7][14]

-

Based on data from analogous compounds, this compound should be handled as a suspected carcinogen and mutagen.[17][18]

Experimental Protocols: Safe Handling and Storage

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute (0.5 m/s).[19][20]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[21]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory for handling this compound.

| PPE Category | Specification |

| Eye and Face Protection | Chemical splash goggles and a full-face shield are mandatory.[7] |

| Hand Protection | Wear chemically resistant gloves. Butyl rubber or nitrile are recommended for aldehydes.[7] Double-gloving is advised for neat transfers. Check glove manufacturer's compatibility data. |

| Body Protection | A flame-retardant lab coat must be worn and fully fastened. A chemical-resistant apron should be worn over the lab coat for transfers of significant quantities. |

| Respiratory Protection | Not typically required if all work is conducted within a certified fume hood. For emergencies or situations with potential for exposure outside a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7] |

Handling Protocol

-

Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with disposable absorbent bench paper.

-

Pre-Transfer: Assemble all necessary equipment (glassware, syringes, spatulas, waste containers) inside the fume hood before retrieving the chemical.

-

Transfer: Use spark-proof tools and ground/bond containers during transfer to prevent static discharge.[5] Transfer the liquid using a calibrated pipette or syringe. All transfers should be performed over a secondary containment tray.

-

Post-Handling: Decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol), followed by soap and water. Wipe down the exterior of the primary container before returning it to storage.

-

Waste Disposal: Dispose of all contaminated disposables (gloves, bench paper, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.

Storage Protocol

-

Conditions: Store in a cool, dry, well-ventilated, and locked area away from heat, sparks, and open flames.[21][22] The container should be kept tightly closed.[22] Storing under an inert atmosphere (e.g., nitrogen or argon) in a freezer at or below -20°C is recommended to maintain purity and prevent degradation or polymerization.[3][23]

-

Incompatible Materials: Segregate from strong oxidizing agents, strong acids, strong bases, and reactive metals.[21] Aldehydes can undergo violent polymerization with strong acids or trace metals.[23]

-

Container: Use the original supplier container whenever possible. If transferring to a new container, ensure it is properly labeled with the full chemical name and all relevant hazard warnings.

Emergency Procedures

Spill Response

-

Minor Spill (inside fume hood):

-

Alert personnel in the immediate area.

-

Absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.

-

Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

-

Decontaminate the area with an appropriate solvent, followed by soap and water.

-

-

Major Spill or Spill Outside Fume Hood:

-

Evacuate the immediate area and alert others. Restrict access.

-

If the substance is flammable, turn off all ignition sources.[24]

-

Contact the institution's Environmental Health & Safety (EHS) department immediately.

-

Do not attempt to clean up the spill without appropriate respiratory protection and training.[24]

-

Fire Response

-

Extinguishing Media: Use dry chemical, CO₂, alcohol-resistant foam, or water spray.[25]

-

Firefighting Procedures:

-

Fight the fire from a position where you have a clear escape route.

-

Wear full protective clothing and a self-contained breathing apparatus (SCBA).[21]

-

Use water spray to cool fire-exposed containers to prevent them from rupturing.[21]

-

Be aware that combustion may produce toxic and corrosive gases, including hydrogen chloride and carbon monoxide.[21][26]

-

First Aid Measures

Immediate medical attention is required for all exposures.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[25][27] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[28] Seek immediate medical attention.[29] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding eyelids open.[7][22] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[22] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[23] |

Visualized Workflows

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Emergency Response Logic

Caption: Decision-making workflow for emergencies involving this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Propanal, 3-chloro- | C3H5ClO | CID 29596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 19434-65-2 [sigmaaldrich.com]

- 4. biosynth.com [biosynth.com]

- 5. 3-Chloropropionaldehyde diethylacetal(35573-93-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 7. homework.study.com [homework.study.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Aldehydes exposure analysis | RPS [rpsgroup.com]

- 10. journals.flvc.org [journals.flvc.org]

- 11. 3-Chloropropionaldehyde diethyl acetal - Hazardous Agents | Haz-Map [haz-map.com]

- 12. Environmental Aldehyde Sources and the Health Implications of Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. 3-Chloro-1,2-propanediol | C3H7ClO2 | CID 7290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. lobachemie.com [lobachemie.com]

- 19. chemicals.co.uk [chemicals.co.uk]

- 20. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]

- 21. fishersci.com [fishersci.com]

- 22. 3-Chloro-1-propanol - Safety Data Sheet [chemicalbook.com]

- 23. web.stanford.edu [web.stanford.edu]

- 24. tulsa.okstate.edu [tulsa.okstate.edu]

- 25. 3-CHLOROPROPANOL-1 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 26. 3-Chloro-1-propanol | C3H7ClO | CID 12313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. assets.thermofisher.com [assets.thermofisher.com]

- 28. ehs.princeton.edu [ehs.princeton.edu]

- 29. fishersci.com [fishersci.com]

The Synthesis of 3-Chloropropanal: A Journey Through Time

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropanal, a bifunctional molecule featuring both an aldehyde and a chloroalkane moiety, serves as a versatile building block in organic synthesis. Its unique reactivity profile makes it a valuable precursor for a wide array of heterocyclic compounds and other complex organic molecules of interest in the pharmaceutical and agrochemical industries. This technical guide delves into the discovery and historical evolution of the synthetic routes to this compound, providing a comprehensive overview of the core methodologies, detailed experimental protocols, and a comparative analysis of their efficiencies.

Historical Perspective

The journey to synthesize this compound began with early explorations into halogenation reactions of simple aldehydes. The mid-20th century saw the initial forays into this area, with the direct chlorination of propanal being a foundational, albeit challenging, approach. A significant milestone in the synthesis of a stable precursor was documented in a 1941 publication in Organic Syntheses, which detailed the preparation of β-chloropropionaldehyde acetal (B89532), a protected form of this compound, from the reaction of acrolein with alcoholic hydrogen chloride. This method laid the groundwork for more controlled and scalable syntheses. Over the decades, methodologies have evolved, driven by the need for higher yields, greater selectivity, and milder reaction conditions, leading to the development of oxidation-based routes and refinements in the classic hydrochlorination of α,β-unsaturated aldehydes.

Core Synthesis Methodologies

Three primary strategies have emerged for the synthesis of this compound:

-

Hydrochlorination of Acrolein: This industrially significant method involves the addition of hydrogen chloride to acrolein. The reaction proceeds through a two-step mechanism involving the formation of a transient enol intermediate which then tautomerizes to the final aldehyde.[1]

-

Chlorination of Propanal: A direct approach involving the reaction of propanal with a chlorinating agent. This method is conceptually simple but often suffers from a lack of regioselectivity and the potential for over-chlorination.[1]

-

Oxidation of 3-Chloropropanol: A more recent and often preferred method for laboratory-scale synthesis, this route involves the oxidation of the corresponding alcohol, 3-chloropropanol. It offers the advantage of milder reaction conditions and compatibility with a wider range of functional groups.[1]

Comparative Data of Synthesis Methods

| Synthesis Method | Starting Material | Reagents | Typical Yield | Key Advantages | Key Disadvantages |

| Hydrochlorination of Acrolein | Acrolein | Hydrogen Chloride | Moderate to High | Industrially scalable, atom economical. | Acrolein is toxic and lachrymatory, the aldehyde product is unstable. |

| Chlorination of Propanal | Propanal | Chlorine gas, Sulfuryl chloride | Variable (often low to moderate) | Direct, uses readily available starting material. | Poor regioselectivity, risk of over-chlorination, harsh reaction conditions.[1] |

| Oxidation of 3-Chloropropanol | 3-Chloropropanol | TEMPO, BAIB | 50-70%[1] | Mild conditions, high selectivity, good for sensitive substrates. | Requires a pre-synthesized starting material, stoichiometric oxidant can be costly. |

Detailed Experimental Protocols

Synthesis of this compound via Hydrochlorination of Acrolein (Acetal Protection)

This protocol is adapted from the landmark 1941 Organic Syntheses procedure for the synthesis of β-chloropropionaldehyde acetal, a stable precursor to this compound.

Reaction: CH₂=CHCHO + HCl + 2 C₂H₅OH → ClCH₂CH₂(OC₂H₅)₂ + H₂O

Materials:

-

Acrolein (freshly distilled)

-

Absolute Ethanol (B145695)

-

Dry Hydrogen Chloride gas

-

Anhydrous Calcium Chloride

-

Ice

Procedure:

-

A three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a dropping funnel is placed in an ice-salt bath.

-

200 mL of absolute ethanol is placed in the flask and saturated with dry hydrogen chloride gas at 0°C.

-

56 g (1 mole) of freshly distilled acrolein is added dropwise to the stirred alcoholic HCl solution over a period of 2 hours, maintaining the temperature below 5°C.

-

After the addition is complete, the mixture is stirred for an additional 3 hours at 0°C.

-

The reaction mixture is then allowed to stand in a refrigerator for 24 hours.

-

The mixture is poured into a solution of 100 g of anhydrous calcium chloride in 200 mL of water, and the layers are separated.

-

The aqueous layer is extracted with two 50 mL portions of ether.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution until neutral, then with water, and finally dried over anhydrous potassium carbonate.

-

The ether is removed by distillation, and the residue is distilled under reduced pressure to yield β-chloropropionaldehyde diethyl acetal.

-

Hydrolysis of the acetal to this compound can be achieved by treatment with dilute acid, but the resulting aldehyde is unstable and should be used immediately.

Synthesis of this compound via Oxidation of 3-Chloropropanol

This method utilizes a TEMPO-catalyzed oxidation, which is known for its mildness and selectivity.

Reaction: ClCH₂CH₂CH₂OH + [O] → ClCH₂CH₂CHO + H₂O

Materials:

-

3-Chloropropanol

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

[Bis(acetoxy)iodo]benzene (BAIB)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3-chloropropanol (1.0 g, 10.6 mmol) in dichloromethane (20 mL) at room temperature is added TEMPO (16 mg, 0.106 mmol, 1 mol%).

-

[Bis(acetoxy)iodo]benzene (3.75 g, 11.6 mmol, 1.1 equiv) is then added in one portion.

-

The reaction mixture is stirred at room temperature and monitored by TLC.

-